2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole
Description
Significance of Benzimidazole (B57391) Scaffolds in Advanced Chemical Research
The benzimidazole scaffold, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is considered a "privileged" structure in medicinal chemistry. nih.gov This designation stems from its recurring presence in a multitude of pharmacologically active compounds. nih.govresearchgate.net The unique structural attributes of the benzimidazole nucleus, including its ability to act as both a hydrogen bond donor and acceptor, engage in π-π stacking interactions, and its inherent aromaticity, allow it to bind effectively to a wide array of biological macromolecules. nih.gov
Benzimidazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The versatility of the benzimidazole core allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile. encyclopedia.pub This adaptability has made it a central component in the design and synthesis of numerous clinically approved drugs and compounds currently under investigation. nih.gov
Overview of Dioxole-Fused Heterocyclic Architectures
The 1,3-dioxole (B15492876) ring is a five-membered heterocycle containing two oxygen atoms adjacent to a methylene (B1212753) group. When this moiety is fused to a benzene ring, it forms a 1,3-benzodioxole (B145889) or methylenedioxybenzene structure, a common feature in many natural products and synthetic compounds. This functional group can influence the electronic properties and metabolic stability of a molecule.
Architectures that fuse a dioxole ring with other heterocyclic systems create complex polycyclic structures. The inclusion of the dioxole ring can modulate the electron density of the adjacent aromatic system, potentially altering its reactivity and biological interactions. For instance, the 1,3-dioxolane (B20135) group, a saturated analog, is frequently employed as a protective group for aldehydes and ketones in organic synthesis due to its stability and specific conditions required for its removal.
Unique Structural Features and Chemical Space of 2H,6H-nih.govrsc.orgDioxolo[4,5-f]benzimidazole
Detailed experimental data for the specific compound 2H,6H- nih.govrsc.orgDioxolo[4,5-f]benzimidazole is not extensively reported in publicly available scientific literature. However, its structure can be precisely defined from its systematic name. It consists of a central benzimidazole core where the benzene ring is fused at its 'f' face (the 5,6-positions) with a 1,3-dioxole ring.
The key structural features of this molecule arise from this specific fusion:
Tricyclic Planar System: The molecule is composed of three fused rings: a benzene ring, an imidazole ring, and a dioxole ring. This fusion results in a relatively planar and rigid molecular framework.
Combined Heteroatoms: The structure incorporates four heteroatoms: two nitrogen atoms from the imidazole moiety and two oxygen atoms from the dioxole ring. This combination creates a unique electronic landscape with multiple sites for potential hydrogen bonding and coordination.
Electronic Effects: The electron-donating nature of the methylenedioxy group (dioxole ring) is expected to increase the electron density of the benzimidazole's aromatic system. This electronic modulation can influence the molecule's reactivity, spectroscopic properties, and affinity for biological targets.
The chemical space occupied by 2H,6H- nih.govrsc.orgDioxolo[4,5-f]benzimidazole is defined by the interplay of these fused rings. The presence of the dioxole group on the benzimidazole backbone distinguishes it from simpler benzimidazole derivatives, offering a unique scaffold for further chemical exploration and functionalization.
While specific experimental data for the target compound is scarce, analysis of closely related structures provides insight into its potential properties. For example, the synthesis of benzimidazoles containing a benzodioxole moiety often involves the condensation of a diamine with a benzodioxole-substituted aldehyde. nih.govresearchgate.net
Table 1: Physicochemical Properties of the Parent Benzimidazole Scaffold
| Property | Value |
| Molecular Formula | C₇H₆N₂ |
| Molecular Weight | 118.14 g/mol |
| Appearance | White crystalline solid |
| Solubility | Freely soluble in alcohol; soluble in aqueous acids and strong alkalis. nih.gov |
| Tautomerism | Exists in two equivalent tautomeric forms due to the mobile proton on the nitrogen atoms. nih.gov |
Table 2: Selected Spectral Data for the Analogous Compound 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole
| Spectral Data Type | Observed Peaks/Signals |
| ¹H NMR (600 MHz, DMSO-d₆) | δ 12.83 (s, 1H), 8.13 (s, 1H), 7.69 (d, J = 8.4 Hz, 2H), 7.57 (s, 2H), 7.20 (d, J = 4.8 Hz, 2H), 7.07 (d, J = 8.4 Hz, 1H), 6.16 (s, 2H) |
| ¹³C NMR (150 MHz, DMSO-d₆) | δ 151.48, 148.64, 148.24, 124.21, 122.25, 121.84, 119.34, 111.78, 109.11, 105.86, 102.22 |
| IR (KBr) | 1629 (C=N), 3415 (N-H) cm⁻¹ |
| HRMS (ESI) | Calculated for C₁₄H₁₁N₂O₂ [M+H]⁺: 239.0815, Found: 239.0813 |
| (Note: The data in this table is for the related compound 2-(1,3-Benzodioxol-5-yl)-1H-benzimidazole and is provided for illustrative purposes due to the lack of specific data for 2H,6H- nih.govrsc.orgDioxolo[4,5-f]benzimidazole.) |
Structure
3D Structure
Properties
CAS No. |
42430-52-4 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
6H-[1,3]dioxolo[4,5-f]benzimidazole |
InChI |
InChI=1S/C8H6N2O2/c1-5-6(10-3-9-5)2-8-7(1)11-4-12-8/h1-2H,3-4H2 |
InChI Key |
NICLTCKCERZDLU-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C=C3C(=CC2=N1)OCO3 |
Origin of Product |
United States |
Reaction Mechanisms and Reactivity Profiles of 2h,6h 1 2 Dioxolo 4,5 F Benzimidazole
Electrophilic and Nucleophilic Reactions on the Benzimidazole (B57391) and Dioxole Rings
The reactivity of 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole towards electrophiles and nucleophiles is influenced by the electron-donating nature of the methylenedioxy (-O-CH₂-O-) group and the inherent electronic properties of the benzimidazole system.
Electrophilic Aromatic Substitution:
The benzimidazole ring system is generally susceptible to electrophilic attack on the benzene (B151609) ring, primarily at the 5- and 6-positions, which are equivalent in the parent molecule. The presence of the electron-donating methylenedioxy group at the 4- and 5-positions of the benzene ring (relative to the imidazole (B134444) fusion) is expected to further activate the aromatic ring towards electrophilic substitution. This directing effect is a consequence of the resonance stabilization of the intermediate carbocation (arenium ion) formed during the reaction. byjus.com
Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, the nitration of benzimidazole typically yields 5-nitrobenzimidazole. In the case of 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole, electrophilic attack is anticipated to occur at the positions ortho and para to the oxygen atoms of the dioxole ring, which correspond to the available positions on the benzene ring of the benzimidazole core. The electron-donating nature of the dioxole group enhances the electron density at these positions, making them more susceptible to attack by electrophiles.
Nucleophilic Reactions:
The benzimidazole ring itself is generally resistant to nucleophilic aromatic substitution on the carbocyclic (benzene) ring unless activated by strongly electron-withdrawing groups. The imidazole ring, however, presents sites for nucleophilic attack. The C2 carbon of the imidazole ring can be susceptible to nucleophilic attack, particularly if a good leaving group is present at this position.
The nitrogen atoms of the imidazole ring possess lone pairs of electrons and can act as nucleophiles. This is particularly relevant for reactions such as N-alkylation, which will be discussed in a subsequent section.
The dioxole ring is generally stable and does not readily undergo nucleophilic attack under standard conditions. Its primary role is to modulate the electronic properties of the benzimidazole system.
Functional Group Interconversions and Derivatization Strategies
The structural framework of 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole allows for a variety of functional group interconversions and derivatization strategies to synthesize a range of novel compounds.
Substitution Reactions at Imidazole Nitrogen Atoms
The imidazole moiety of the benzimidazole ring contains two nitrogen atoms, N1 and N3. The N-H proton is acidic and can be removed by a base, generating a benzimidazolide (B1237168) anion. This anion is a potent nucleophile and readily reacts with electrophiles, such as alkyl halides, leading to N-alkylation. beilstein-journals.org
When the benzimidazole ring is unsubstituted at the nitrogen atoms, alkylation can result in a mixture of N1 and N3 substituted products. The ratio of these products can be influenced by the reaction conditions and the nature of the alkylating agent. For symmetrical benzimidazoles, such as the parent compound, N1 and N3 are equivalent, leading to a single N-alkylated product.
| Reactant | Reagent | Product | Reaction Type |
| 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole | Alkyl Halide (R-X) | N-Alkyl-2H,6H- researchgate.netresearchgate.netdioxolo[4,5-f]benzimidazole | N-Alkylation |
| 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole | Acyl Chloride (RCOCl) | N-Acyl-2H,6H- researchgate.netresearchgate.netdioxolo[4,5-f]benzimidazole | N-Acylation |
Reactions Involving Halogenated Dioxolobenzimidazoles
Halogenated derivatives of 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole serve as versatile intermediates for further functionalization, particularly through palladium-catalyzed cross-coupling reactions. Halogenation of the benzimidazole ring typically occurs on the benzene portion.
These halogenated compounds can undergo a variety of transformations, including:
Suzuki-Miyaura Coupling: Reaction with boronic acids to form carbon-carbon bonds.
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
Heck Reaction: Reaction with alkenes to form substituted alkenes.
These reactions provide powerful tools for introducing a wide range of substituents onto the benzimidazole core, enabling the synthesis of complex molecules with diverse properties. mdpi.com
| Starting Material | Reagent | Catalyst | Product | Reaction Type |
| Halo-dioxolobenzimidazole | Arylboronic acid | Pd catalyst | Aryl-dioxolobenzimidazole | Suzuki-Miyaura Coupling |
| Halo-dioxolobenzimidazole | Amine | Pd catalyst | Amino-dioxolobenzimidazole | Buchwald-Hartwig Amination |
Nitration Reactions and Formation of Nitro/Nitramino Derivatives
Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto an aromatic ring. As mentioned earlier, the benzene ring of the benzimidazole system is the primary site for nitration. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. nih.gov
The presence of the electron-donating dioxole ring in 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole is expected to facilitate nitration. The position of nitration will be directed by the activating effect of the dioxole group. Research on related compounds, such as 2-(1,3-benzodioxol-5-yl)-1H-benzoimidazole, has shown that nitration can occur on the benzimidazole ring, leading to compounds like 2-(1,3-benzodioxol-5-yl)-5-nitro-1H-benzoimidazole. researchgate.net This suggests that the benzene ring of the dioxolobenzimidazole core is susceptible to nitration.
Further nitration of amino-substituted dioxolobenzimidazoles can lead to the formation of nitramino derivatives, where a nitro group is attached to the nitrogen atom of the amino group.
| Reactant | Reagents | Product |
| 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole | HNO₃, H₂SO₄ | Nitro-2H,6H- researchgate.netresearchgate.netdioxolo[4,5-f]benzimidazole |
| Amino-dioxolobenzimidazole | Nitrating agent | Nitramino-dioxolobenzimidazole |
Ring-Opening and Ring-Closing Reactions of the Dioxole and Imidazole Moieties
The benzimidazole ring system is known for its high stability and is generally resistant to ring-opening reactions under normal conditions. instras.com Vigorous oxidation can cleave the benzene ring, but the imidazole core tends to remain intact. Similarly, the dioxole ring is also relatively stable. However, under specific and often harsh conditions, ring-opening reactions can be induced. For instance, treatment with strong acids or certain Lewis acids can lead to the cleavage of the acetal (B89532) linkage in the dioxole ring.
Ring-closing reactions are fundamental to the synthesis of the 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole core itself. The most common method for synthesizing benzimidazoles is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. researchgate.net In the case of the target molecule, this would involve the condensation of 4,5-methylenedioxy-1,2-phenylenediamine with an appropriate one-carbon synthon.
Photochemical and Thermal Reactivity Studies (Excluding degradation for safety)
Specific photochemical and thermal reactivity studies on 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole are not extensively reported in the literature. However, general principles of photochemistry and the behavior of related heterocyclic compounds can provide some insights.
Aromatic and heterocyclic compounds can undergo various photochemical reactions upon absorption of UV or visible light, including isomerizations and cycloadditions. For instance, some pyridyl-benzimidazole derivatives have been shown to undergo light-induced E/Z isomerization. rsc.org The presence of the dioxole and benzimidazole chromophores suggests that 2H,6H- researchgate.netresearchgate.netDioxolo[4,5-f]benzimidazole would absorb UV radiation and could potentially undergo photochemical transformations.
Proposed Reaction Pathways for Complex Transformations
The reactivity of the 2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole core is predicated on the intricate interplay between the electron-rich benzimidazole nucleus and the fused dioxolo ring. The dioxolo (or methylenedioxy) group is a significant electron-donating moiety, which enhances the electron density of the aromatic portion of the molecule. This electronic feature is anticipated to profoundly influence the compound's participation in complex chemical transformations, particularly in electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The proposed pathways discussed herein are based on established reactivity patterns of analogous 5,6-disubstituted benzimidazole derivatives. mdpi.comrsc.org
One of the most powerful strategies for the functionalization of heterocyclic compounds involves palladium-catalyzed cross-coupling reactions. mdpi.com For the 2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole scaffold, prior halogenation would be necessary to introduce a suitable handle for such transformations. For instance, bromination of the benzimidazole core would likely occur at the 4- and 7-positions, directed by the activating dioxolo group. The resulting bromo-derivative could then serve as a versatile precursor for a variety of complex transformations.
A. Proposed Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust method for the formation of carbon-carbon bonds. It is proposed that a halogenated derivative of 2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole, such as the 4-bromo derivative, could readily engage in Suzuki-Miyaura coupling with a range of aryl and heteroaryl boronic acids. The electron-donating nature of the dioxolo group would likely facilitate the oxidative addition step of the catalytic cycle, potentially allowing for milder reaction conditions compared to electron-deficient benzimidazoles.
The proposed catalytic cycle would commence with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the benzimidazole derivative. Subsequent transmetalation with the boronic acid, followed by reductive elimination, would yield the desired arylated product.
Table 1: Proposed Conditions and Expected Products for Suzuki-Miyaura Coupling of 4-Bromo-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole
| Entry | Boronic Acid | Catalyst | Base | Solvent | Expected Product |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenyl-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 4-(4-Methoxyphenyl)-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole |
| 3 | Pyridin-3-ylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | THF/H₂O | 4-(Pyridin-3-yl)-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole |
B. Proposed Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents can be achieved via the Buchwald-Hartwig amination. This reaction would enable the synthesis of novel amino-derivatives of the title compound, which are of interest in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, a halogenated precursor is required. The reaction is anticipated to proceed under standard Buchwald-Hartwig conditions, employing a palladium catalyst and a suitable phosphine (B1218219) ligand.
The proposed mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl-halide bond, followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex would then furnish the desired N-arylated product and regenerate the palladium(0) catalyst.
Table 2: Proposed Conditions and Expected Products for Buchwald-Hartwig Amination of 4-Bromo-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole
| Entry | Amine | Catalyst | Ligand | Base | Expected Product |
| 1 | Morpholine | Pd₂(dba)₃ | XPhos | NaOtBu | 4-Morpholino-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole |
| 2 | Aniline | Pd(OAc)₂ | BINAP | Cs₂CO₃ | N-Phenyl-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazol-4-amine |
| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | N-Benzyl-2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazol-4-amine |
C. Proposed Annulation Reactions for Polycyclic Architectures
The benzimidazole core can serve as a building block for the synthesis of more complex, fused polycyclic systems. Annulation reactions, which involve the formation of a new ring fused to an existing one, represent a powerful strategy in this regard. For 2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole, it is proposed that tandem C-H activation and annulation reactions could be employed to construct novel heterocyclic frameworks.
For example, a reaction with an internal alkyne, catalyzed by a transition metal such as rhodium or ruthenium, could lead to the formation of a new six-membered ring. The regioselectivity of such a reaction would be an interesting subject of investigation, with the electronic influence of the dioxolo group likely playing a key role.
The proposed pathway would involve coordination of the benzimidazole and the alkyne to the metal center, followed by C-H activation at the 7-position of the benzimidazole. Subsequent migratory insertion of the alkyne and reductive elimination would then afford the annulated product.
Table 3: Proposed Annulation Reaction with Diphenylacetylene
| Reactant | Catalyst | Oxidant | Solvent | Temperature (°C) | Expected Product |
| Diphenylacetylene | [RhCp*Cl₂]₂ | Cu(OAc)₂ | Dioxane | 120 | Dioxolo-fused dibenzo[a,c]phenazine (B1222753) derivative |
These proposed reaction pathways highlight the potential of 2H,6H- organic-chemistry.orgrsc.orgDioxolo[4,5-f]benzimidazole as a versatile scaffold for the synthesis of complex, functionalized molecules. Experimental validation of these proposals would be a valuable contribution to the field of heterocyclic chemistry.
Design, Synthesis, and Chemical Modification of 2h,6h 1 2 Dioxolo 4,5 F Benzimidazole Analogues and Derivatives
Systematic Functionalization of the Benzimidazole (B57391) Core
The functionalization of the benzimidazole core within the 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole system is crucial for modulating its electronic and chemical properties. Methodologies developed for the broader benzimidazole class of compounds can be adapted for this specific scaffold.
A primary strategy for functionalization involves the modification of the 5(6)-position of the benzimidazole ring. This can be achieved through the synthesis of a 5(6)-halogenated-2-substituted benzimidazole precursor, which then serves as a versatile synthon for further derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for introducing a wide array of functional groups at this position. For instance, a 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole can be prepared on a multi-gram scale and subsequently used in these cross-coupling reactions with various aryl boronic acids or sulfonylanilines to yield a diverse library of 2,5(6)-substituted benzimidazole derivatives. The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity.
Another key position for functionalization is the N-H group of the imidazole (B134444) ring. N-alkylation can be readily achieved using various alkyl halides in the presence of a base. This modification can significantly impact the solubility and electronic properties of the molecule. For example, N-substitution with benzyl (B1604629) or boc protecting groups has been demonstrated as a preliminary step before further functionalization at other positions of the benzimidazole ring.
Furthermore, direct C-H functionalization at the C2 position of the benzimidazole ring offers an atom-economical approach to introduce substituents. Rhodium(I)-catalyzed C-H activation has been successfully employed for the selective branched alkylation of benzimidazoles with Michael acceptors. This method allows for the introduction of a variety of functional groups at the C2 position, including those that create a quaternary carbon center.
The following table summarizes various functionalization strategies applicable to the benzimidazole core of 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole, based on established methods for general benzimidazoles.
| Position | Reaction Type | Reagents and Conditions | Functional Groups Introduced |
| C5(6) | Suzuki-Miyaura Coupling | Pd catalyst, boronic acids, base | Aryl, heteroaryl |
| C5(6) | Buchwald-Hartwig Amination | Pd catalyst, amines, base | Amino, substituted amino |
| N1/N3 | N-Alkylation | Alkyl halides, base | Alkyl, benzyl |
| C2 | C-H Alkylation | Rh(I) catalyst, Michael acceptors, base | Branched alkyl chains |
Structural Modifications on the Dioxole Ring System (e.g., fluorination)
Structural modifications of the dioxole ring in 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole are less explored but offer a promising avenue for fine-tuning the molecule's properties. One of the most significant modifications is fluorination, owing to fluorine's unique electronic properties.
The introduction of fluorine atoms onto the aromatic ring of benzimidazoles has been shown to significantly influence their chemical and physical properties. While direct fluorination of the dioxole ring itself is challenging, the synthesis of fluorinated analogues can be achieved by starting with fluorinated precursors. For example, the synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols has been reported, starting from commercially available polyfluorinated 1,2-diaminobenzenes. nih.gov This approach could be adapted to synthesize fluorinated 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole derivatives by using a fluorinated 5,6-diaminobenzodioxole as the starting material.
The number and position of fluorine atoms on the benzene (B151609) ring have been shown to affect intermolecular interactions, such as hydrogen bonding and C–F…π interactions, which in turn influence the crystal packing and solid-state properties of the compounds. nih.gov It is anticipated that similar effects would be observed in fluorinated dioxolobenzimidazole derivatives.
Another potential modification of the dioxole ring involves the cleavage of the methylenedioxy bridge. While this is a more drastic alteration, it could lead to the formation of dihydroxy-substituted benzimidazoles, which can then be further functionalized. Research on the cytochrome P450-catalyzed formation of the methylenedioxy bridge in natural products suggests that enzymatic or biomimetic approaches could potentially be explored for its cleavage or modification.
The table below outlines potential strategies for modifying the dioxole ring system.
| Modification | Approach | Potential Precursors | Expected Outcome |
| Fluorination | Synthesis from fluorinated starting materials | Fluorinated 5,6-diaminobenzodioxole | Altered electronic properties and intermolecular interactions |
| Bridge Cleavage | Chemical or enzymatic methods | 2H,6H- researchgate.netnih.govDioxolo[4,5-f]benzimidazole | 5,6-Dihydroxybenzimidazole derivatives for further functionalization |
Synthesis of Fused Polycyclic Systems Incorporating the Dioxolobenzimidazole Moiety
The synthesis of fused polycyclic systems that incorporate the 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole moiety can lead to novel materials with extended π-conjugation and unique photophysical properties. Several synthetic strategies developed for the fusion of rings onto the benzimidazole core can be applied here.
One approach involves the synthesis of imidazo[4,5-f]benzimidazoles and imidazo[5,4-f]benzimidazoles. These can be prepared from the corresponding diamine precursors. For the dioxolobenzimidazole system, this would involve starting with a suitably functionalized 5,6-diamino-2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole. Oxidative cyclization methods, for instance using Oxone in acidic media, have been shown to be effective in the synthesis of symmetrical and unsymmetrical ring-fused imidazo[4,5-f]benzimidazoles. nih.gov
Another powerful method for constructing fused systems is through intramolecular C-H amination or annulation reactions. For example, Rh(III)-catalyzed annulation of 2-arylbenzimidazoles with α-diazo carbonyl compounds has been used to synthesize benzimidazole-fused quinolines and spirocyclic benzimidazole-fused isoindoles. This methodology could potentially be applied to 2-aryl derivatives of 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole to generate novel polycyclic structures.
Radical cyclizations also provide a route to fused systems. One-pot double alkyl radical cyclizations onto the 2- and 6-positions of imidazobenzimidazole have been reported to yield dipyrrolo-, dipyrido-, and diazepino-ring-fused imidazo[4,5-f]benzimidazoles. nih.gov Adapting these conditions to the dioxolobenzimidazole core could lead to a variety of new polycyclic compounds.
The following table summarizes some synthetic routes to fused polycyclic systems.
| Fused System | Synthetic Strategy | Key Intermediates |
| Imidazo[4,5-f]dioxolobenzimidazoles | Oxidative cyclization | Diamino-dioxolobenzimidazole |
| Dioxolobenzimidazole-fused quinolines | Rh(III)-catalyzed [4+2] annulation | 2-Aryl-dioxolobenzimidazole |
| Fused alicyclic/heterocyclic rings | Radical cyclization | Halogenated dioxolobenzimidazole derivatives |
Structure-Reactivity Relationships and Rational Design for Tunable Chemical Properties (Non-biological)
The rational design of 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole derivatives allows for the fine-tuning of their chemical properties for various non-biological applications, such as in materials science. Understanding the structure-reactivity relationships is key to this endeavor.
The electronic properties of the benzimidazole core can be significantly altered by the introduction of electron-donating or electron-withdrawing groups. For example, the synthesis of donor-acceptor-donor (D-A-D) systems based on a benzimidazole core has been explored. In these systems, the benzimidazole acts as the acceptor, while various donor groups are attached to it. This design can lead to materials with interesting photophysical properties, such as intramolecular charge transfer (ICT) fluorescence. The emission properties of such compounds are often sensitive to the polarity of the solvent.
Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the reactivity and electronic properties of designed molecules. These theoretical investigations can help in understanding the influence of different substituents on the frontier molecular orbitals (HOMO and LUMO) and can guide the rational design of compounds with desired photophysical or electronic characteristics. For instance, theoretical studies on the reactivity of N-heterocyclic carbenes, which are related to the benzimidazole scaffold, have provided insights into how electrophilicity, basicity, and aromaticity govern their reactivity.
The photophysical properties of benzimidazole derivatives have been a subject of study. For example, N-substituted benzimidazoles have been shown to exhibit intramolecular charge transfer fluorescence in polar solvents. The synthesis of luminescent materials based on benzimidazole derivatives, including those incorporated into donor-acceptor systems, has been reported, with applications in organic electronics. The introduction of the dioxole ring is expected to further modulate these properties, and a systematic study of the structure-property relationships in a series of substituted 2H,6H- researchgate.netnih.govdioxolo[4,5-f]benzimidazole derivatives would be highly valuable.
The table below highlights key relationships between structure and non-biological chemical properties.
| Property | Structural Feature | Design Strategy |
| Photoluminescence | Extended π-conjugation, Donor-Acceptor architecture | Synthesis of fused polycyclic systems, Introduction of electron-donating/withdrawing groups |
| Electronic Properties | Nature of substituents on the benzimidazole and dioxole rings | Systematic functionalization with groups of varying electronic nature |
| Reactivity | Electron density at different positions of the heterocyclic core | Introduction of activating or deactivating groups, guided by computational studies |
Advanced Spectroscopic and Crystallographic Investigations of 2h,6h 1 2 Dioxolo 4,5 F Benzimidazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole. The expected ¹H and ¹³C NMR spectra would feature distinct signals corresponding to the unique chemical environments of the nuclei within the molecule.
In the ¹H NMR spectrum, the molecule is expected to show a singlet for the two equivalent protons on the methylene (B1212753) bridge of the dioxolo group, a singlet for the C2 proton of the imidazole (B134444) ring, and two singlets for the aromatic protons at the C4 and C7 positions. The N-H proton of the imidazole ring would likely appear as a broad singlet. Due to rapid proton exchange between the two nitrogen atoms (annular tautomerism), the signals for the C4/C7 and C5/C6 positions in the benzimidazole (B57391) core become averaged, simplifying the spectrum. nih.gov
The ¹³C NMR spectrum would similarly show distinct signals for each carbon atom. However, fast tautomerism on the NMR timescale can lead to an averaged signal for the C4 and C7 carbons, as well as for the C5 and C6 carbons.
For unambiguous assignment, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. bmrb.io Solid-state NMR is particularly valuable for studying benzimidazoles as it can provide information on the molecule's structure in the solid phase, where tautomerism may be slowed or completely "blocked," allowing for the characterization of a single tautomeric form. nih.gov This technique is also crucial for identifying and characterizing different polymorphic forms of the compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| N-H | ~12.0 (broad s) | - | Chemical shift is highly dependent on solvent and concentration. |
| C2-H | ~8.0 (s) | ~141.0 | Typical for the C2 proton in benzimidazoles. |
| C4-H / C7-H | ~7.2 (s) | ~115.0 | Aromatic protons adjacent to the fused ring. Averaged by tautomerism. |
| -O-CH₂-O- | ~6.0 (s) | ~101.0 | Characteristic signal for the methylenedioxy bridge. |
| C5 / C6 | - | ~145.0 | Carbons attached to the dioxolo oxygen atoms. |
| C3a / C7a | - | ~135.0 | Bridgehead carbons. Averaged by tautomerism. |
Table 2: Experimental NMR Data for the Analog 5,6-Dimethylbenzimidazole
Click to view data
| Position | ¹H Shift (ppm) in DMSO-d₆ | ¹³C Shift (ppm) in CDCl₃ |
|---|---|---|
| N-H | 12.23 | - |
| C2-H | 8.07 | 139.4 |
| C4-H / C7-H | 7.36 | 114.5 / 113.8 |
| CH₃ | 2.30 | 20.7 |
| C5 / C6 | - | 131.8 |
| C3a / C7a | - | 136.4 / 135.4 |
X-ray Crystallography for Precise Solid-State Structure Determination and Intermolecular Interactions
While a specific crystal structure for 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole has not been reported, analysis of related benzimidazole derivatives allows for a detailed prediction of its solid-state characteristics. The molecule is expected to be largely planar, a common feature of the rigid benzimidazole ring system. The fused five-membered dioxolo ring would likely adopt a slight envelope conformation, with the methylene carbon atom deviating from the plane formed by the other four atoms.
Table 3: Representative Crystallographic Data for a Substituted Benzimidazole Analog (6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₁₃N₃O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.5425 (3) |
| b (Å) | 10.3869 (4) |
| c (Å) | 14.6133 (6) |
| β (°) | 100.224 (2) |
| Volume (ų) | 1126.11 (8) |
Note: This data is for a representative analog to illustrate typical crystallographic parameters. nih.gov
Crystal Packing Analysis and Hydrogen Bonding Networks
A defining characteristic of N-unsubstituted benzimidazoles in the solid state is the formation of strong intermolecular hydrogen bonds. The N-H group acts as a hydrogen-bond donor, while the sp²-hybridized nitrogen atom (C=N) serves as an acceptor. This typically results in the formation of infinite one-dimensional chains or "catemers" of molecules linked by N—H···N hydrogen bonds. nih.gov These chains are then packed into a three-dimensional lattice, often stabilized by weaker C—H···O interactions and π–π stacking between the aromatic rings. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these various intermolecular contacts within the crystal lattice. nih.gov
Advanced Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights
Advanced mass spectrometry (MS) provides critical information on the molecular weight and fragmentation patterns of a molecule. For 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole (C₈H₆N₂O₂), high-resolution mass spectrometry (HRMS) would confirm its elemental composition with high accuracy. The calculated exact mass is 162.0429.
Under electron ionization (EI), the molecule is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 162. The fragmentation pathway would likely involve characteristic losses from both the benzimidazole and dioxolo moieties. A primary fragmentation of the benzimidazole ring involves the cleavage and loss of a neutral hydrogen cyanide (HCN) molecule (27 u), a hallmark of imidazole-containing compounds. The dioxolo ring may fragment through the loss of formaldehyde (CH₂O, 30 u).
Table 4: Predicted Key Ions in the Mass Spectrum of 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole
| m/z | Proposed Ion/Fragment | Formula |
|---|---|---|
| 162 | Molecular Ion [M]⁺˙ | [C₈H₆N₂O₂]⁺˙ |
| 135 | [M - HCN]⁺˙ | [C₇H₅O₂]⁺˙ |
| 132 | [M - CH₂O]⁺˙ | [C₇H₄N₂O]⁺˙ |
| 104 | [M - CH₂O - CO]⁺˙ | [C₆H₄N₂]⁺˙ |
Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Analysis and Bonding
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the characteristic functional groups and bonding arrangements within the molecule. The spectra are expected to be rich with information corresponding to the vibrations of the benzimidazole core and the fused dioxolo ring.
Key expected vibrational modes include:
N-H Stretching: A broad band in the FT-IR spectrum, typically between 3100 and 3400 cm⁻¹, characteristic of the hydrogen-bonded N-H group.
Aromatic C-H Stretching: Sharp peaks appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretching: Signals from the methylene (CH₂) group of the dioxolo ring, expected just below 3000 cm⁻¹.
C=N and C=C Stretching: A series of strong bands in the 1450-1650 cm⁻¹ region, corresponding to the stretching vibrations within the fused aromatic ring system.
C-O-C Stretching: Strong, characteristic bands for the asymmetric and symmetric C-O-C stretching of the dioxolo ether linkages, typically found around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
Table 5: Predicted Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |
|---|---|---|
| N-H stretch (H-bonded) | 3100 - 3400 | Medium-Strong, Broad (IR) |
| Aromatic C-H stretch | 3000 - 3100 | Medium-Weak (IR), Strong (Raman) |
| Aliphatic C-H stretch | 2850 - 2960 | Medium (IR, Raman) |
| C=N / C=C stretch | 1450 - 1650 | Strong (IR, Raman) |
| Asymmetric C-O-C stretch | ~1250 | Strong (IR) |
| Symmetric C-O-C stretch | ~1040 | Strong (IR) |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy provides insight into the electronic structure and photophysical properties of the molecule. The UV-Vis absorption spectrum of 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole is expected to be dominated by π→π* electronic transitions within the conjugated benzimidazole system. Unsubstituted benzimidazole typically exhibits two main absorption bands around 240-250 nm and 270-280 nm. The fusion of the electron-donating methylenedioxy group to the benzene (B151609) ring is predicted to cause a bathochromic (red) shift in these absorption maxima.
Many benzimidazole derivatives are known to be fluorescent. It is therefore anticipated that 2H,6H- bmrb.ionih.govDioxolo[4,5-f]benzimidazole will exhibit fluorescence upon excitation at its absorption maximum. The emission spectrum would likely appear in the near-UV or blue region of the electromagnetic spectrum, representing the energy released as the molecule transitions from the first excited singlet state (S₁) back to the ground state (S₀). The specific emission wavelength and quantum yield would be influenced by the solvent environment.
Table 6: Predicted Electronic Spectroscopy Properties
| Property | Predicted Value | Notes |
|---|---|---|
| Absorption λₘₐₓ 1 | ~250 - 260 nm | Corresponds to a π→π* transition. |
| Absorption λₘₐₓ 2 | ~280 - 295 nm | Corresponds to a π→π* transition, red-shifted by the dioxolo group. |
| Emission λₘₐₓ | ~310 - 360 nm | Fluorescence emission is expected, dependent on solvent polarity. |
Computational and Theoretical Chemical Studies of 2h,6h 1 2 Dioxolo 4,5 F Benzimidazole
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Geometry
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the electronic structure and molecular geometry of heterocyclic compounds like 2H,6H- nih.govresearchgate.netDioxolo[4,5-f]benzimidazole. These computational approaches provide detailed insights into the molecule's fundamental properties at the atomic level. DFT methods, such as B3LYP, are widely used due to their balance of accuracy and computational efficiency in predicting molecular properties. nih.govresearchgate.netnih.gov Ab initio methods, like Hartree-Fock (HF), provide a foundational, albeit sometimes less accurate, approach for comparison. researchgate.netnih.gov
Optimization of Molecular Geometries and Conformational Analysis
The first step in computational analysis is typically the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. nih.gov This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. For benzimidazole (B57391) derivatives, DFT calculations have been successfully used to determine bond lengths and bond angles, which often show good agreement with experimental data from X-ray crystallography where available. nih.govnih.gov Conformational analysis is also crucial, especially for molecules with flexible substituent groups, to identify the most stable conformers and understand their relative energies. While the core structure of 2H,6H- nih.govresearchgate.netDioxolo[4,5-f]benzimidazole is rigid, computational methods can explore any potential puckering of the dioxolo ring or tautomeric forms of the benzimidazole moiety. nih.gov
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Transfer Properties)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. nih.govdergipark.org.tr
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. dergipark.org.trnih.gov A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule is more reactive and prone to chemical reactions. researchgate.netnih.gov For benzimidazole derivatives, the HOMO is often located over the benzimidazole ring, indicating this is the primary site for electron donation. researchgate.net The HOMO-LUMO gap is a key descriptor used to explain electron transfer interactions within the molecule. researchgate.net
| Parameter | Description | Significance in Reactivity |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests a better electron donor. dergipark.org.tr |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests a better electron acceptor. dergipark.org.tr |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | A small gap implies low kinetic stability and high chemical reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity. nih.gov |
Charge Distribution Analysis (e.g., Natural Bond Orbital (NBO) analysis)
Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, charge transfer, and intramolecular interactions within a molecule. researchgate.net It provides a detailed picture of the bonding and lone-pair orbitals, helping to understand the delocalization of electron density. openaccesspub.org For benzimidazole derivatives, NBO analysis can reveal hyperconjugative interactions and the stabilization energy associated with electron delocalization from donor (lone pair) orbitals to acceptor (antibonding) orbitals. This information is crucial for explaining the molecule's stability and electronic properties. researchgate.netopenaccesspub.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model. researchgate.net Methods like DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra) and electronic absorption spectra (UV-Vis). nih.govresearchgate.net The calculated vibrational modes are often scaled to correct for systematic errors in the computational methods. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict the electronic transitions and absorption maxima in the UV-Vis spectrum. nih.govresearchgate.net Good agreement between calculated and experimental spectra confirms the accuracy of the computed molecular structure and electronic properties. researchgate.netnih.gov
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms. By mapping the potential energy surface, researchers can identify the most likely pathway for a chemical reaction. This involves locating the transition state—the highest energy point along the reaction coordinate—which acts as the barrier to the reaction. uc.pt The energy of the transition state determines the activation energy and, consequently, the reaction rate. For the synthesis of benzimidazole derivatives, computational studies can model the reaction steps, such as the condensation of o-phenylenediamine (B120857) with an aldehyde, to understand the mechanism and predict the feasibility of the reaction. nih.govuc.pt
Molecular Dynamics Simulations for Dynamic Behavior (if applicable, non-biological context)
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While often used in biological contexts to study protein-ligand interactions nih.govnih.govresearchgate.net, MD simulations can also be applied in a non-biological context to understand the conformational dynamics, stability, and intermolecular interactions of compounds in different environments, such as in solution or in the solid state. nih.govresearchgate.net For a compound like 2H,6H- nih.govresearchgate.netDioxolo[4,5-f]benzimidazole, MD simulations could be used to study its aggregation behavior or its interaction with surfaces or other molecules in a material science context.
Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) for Predicting Non-Biological Chemical Behavior
Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) models are computational tools used to predict the chemical reactivity and physical properties of molecules based on their structural and electronic features. For the broader family of benzimidazole derivatives, QSRR/QSPR studies have been employed to predict various non-biological properties. These models often correlate molecular descriptors—such as topological indices, electronic parameters (like HOMO and LUMO energies), and steric properties—with experimentally determined reactivity or physical characteristics. researchgate.net
However, a literature search did not yield any QSRR/QSPR studies specifically developed for or applied to 2H,6H- researchgate.nettandfonline.comDioxolo[4,5-f]benzimidazole. The development of such a model would require a dataset of experimentally determined properties for a series of structurally related compounds, which appears to be unavailable.
Studies on Tautomerism and Isomer Stability
Tautomerism is a significant phenomenon in benzimidazole chemistry, involving the migration of a proton between the two nitrogen atoms of the imidazole (B134444) ring. This leads to the existence of different tautomeric forms, which can have distinct chemical and physical properties. Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net
For the parent benzimidazole, the 1H-tautomer is known to be the most stable form. nih.gov Computational studies on substituted benzimidazoles have shown that the relative stability of tautomers can be influenced by the nature and position of substituents. researchgate.net These studies typically involve geometry optimization of the different possible tautomers and isomers, followed by calculation of their relative energies. nih.gov
In the case of 2H,6H- researchgate.nettandfonline.comDioxolo[4,5-f]benzimidazole, several potential tautomers and isomers could exist. A computational study would be necessary to determine their relative stabilities. Such a study would likely involve:
Identification of all possible tautomers and isomers: This would include considering the position of the protons on the nitrogen atoms and the potential for ring-chain tautomerism.
Geometry optimization: Using quantum chemical methods to find the lowest energy conformation for each isomer.
Energy calculations: Determining the relative electronic and Gibbs free energies to predict the most stable forms. nih.gov
A study on benzimidazole photochemistry identified the 4H- and 6H-tautomers as photoproducts of the more stable 1H-benzimidazole, suggesting that these isomers are higher in energy. nih.gov While this provides some context for the stability of related structures, it does not directly apply to the dioxolo-fused derivative. Without specific computational data for 2H,6H- researchgate.nettandfonline.comDioxolo[4,5-f]benzimidazole, any discussion of its tautomerism and isomer stability remains speculative.
Advanced Functional Materials and Non Biological Applications of 2h,6h 1 2 Dioxolo 4,5 F Benzimidazole
Role as a Structural Motif in Polymeric and Supramolecular Materials
The unique architecture of 2H,6H-dioxolo[4,5-f]benzimidazole makes it a compelling candidate for incorporation into larger molecular assemblies such as polymers and supramolecular structures. The presence of N-H protons and lone pairs on the nitrogen atoms of the imidazole (B134444) ring allows for the formation of strong hydrogen bonds, a key directional force in the self-assembly of supramolecular architectures. These interactions can guide the formation of well-ordered, high-dimensional structures like tapes, sheets, and three-dimensional networks.
In the context of polymer science, the benzimidazole (B57391) core is known for its high thermal stability and mechanical robustness. By incorporating the 2H,6H-dioxolo[4,5-f]benzimidazole unit into a polymer backbone, it is possible to develop materials with enhanced thermal and chemical resistance. For instance, derivatives of this compound can be functionalized with polymerizable groups, allowing for their integration into polyimides, polyamides, or other high-performance polymers. The rigid nature of the fused ring system can also contribute to a higher glass transition temperature and improved dimensional stability of the resulting polymeric materials. The dioxolo group can further influence the polymer's properties by modifying its solubility and electronic characteristics.
Applications in Optoelectronics and Photonics (e.g., organic light-emitting diodes, solar cells)
Derivatives of benzimidazole are widely explored in the field of optoelectronics due to their excellent charge-transporting properties and high thermal stability. While specific research on the direct application of 2H,6H-dioxolo[4,5-f]benzimidazole in devices like organic light-emitting diodes (OLEDs) and solar cells is limited, the electronic nature of this scaffold suggests significant potential. The benzimidazole moiety is an effective electron-transporting and hole-blocking unit, which is crucial for achieving high efficiency and long operational lifetimes in OLEDs.
The introduction of the dioxolo group can modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzimidazole core. This tuning of the electronic bandgap is a critical strategy in designing materials for specific optoelectronic applications. For example, by attaching various electron-donating or electron-withdrawing groups to the 2H,6H-dioxolo[4,5-f]benzimidazole skeleton, a series of compounds with tailored optical and electronic properties could be synthesized. These materials could potentially serve as host materials, electron-transporting layers, or even as emitters in OLEDs. In the realm of organic solar cells, the good thermal stability and potential for forming well-ordered thin films make this structural motif a candidate for use as an acceptor or donor material, depending on the specific molecular design.
Catalytic and Electrocatalytic Applications
The nitrogen atoms within the imidazole ring of 2H,6H-dioxolo[4,5-f]benzimidazole can act as coordination sites for metal ions, making this compound and its derivatives suitable as ligands in catalysis. The formation of metal complexes with this scaffold can lead to catalytically active species for a variety of organic transformations. The rigid nature of the ligand can provide steric control around the metal center, potentially leading to high selectivity in catalytic reactions.
In the field of electrocatalysis, benzimidazole-containing polymers have been investigated for their ability to facilitate reactions such as the oxygen reduction reaction (ORR), which is critical for fuel cells and metal-air batteries. The nitrogen atoms in the imidazole ring can be effective sites for doping with transition metals, creating active centers for electrocatalysis. While direct studies on 2H,6H-dioxolo[4,5-f]benzimidazole for these applications are not widely reported, its structural similarity to other effective benzimidazole-based electrocatalysts suggests its potential. The compound could be used to prepare nitrogen-doped carbon materials or as a component in metal-organic frameworks (MOFs) designed for electrocatalytic processes.
Development as Components in Sensor Technologies (excluding biosensors)
The ability of the benzimidazole moiety to interact with various analytes through hydrogen bonding, coordination, and other weak interactions makes it a valuable component in the design of chemical sensors. The 2H,6H-dioxolo[4,5-f]benzimidazole scaffold can be functionalized with chromophores or fluorophores to create chemosensors that exhibit a change in their optical properties upon binding with a target species.
For instance, sensors for metal ions can be developed by designing derivatives that show a selective colorimetric or fluorescent response to specific cations. The nitrogen atoms of the imidazole ring can act as a binding site, and the electronic properties of the entire conjugated system can be perturbed upon coordination, leading to a detectable signal. Similarly, sensors for anions can be designed by modifying the N-H groups of the imidazole ring to act as hydrogen-bond donors. The rigid framework provided by the fused ring system can enhance the pre-organization of the binding sites, leading to improved selectivity and sensitivity of the sensor.
Energetic Materials Applications (e.g., thermostable high-energy materials)
A significant area of application for nitrogen-rich heterocyclic compounds is in the field of energetic materials. The high nitrogen content and the potential for forming a large number of gas molecules upon decomposition are key characteristics of high-energy materials. The benzimidazole ring system is known for its high thermal stability, a desirable property for energetic materials that need to be safe to handle and store.
Future Directions and Emerging Research Challenges for 2h,6h 1 2 Dioxolo 4,5 F Benzimidazole
Development of Novel and Atom-Economical Synthetic Routes
A primary challenge in the study of 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole is the development of efficient and environmentally benign synthetic methodologies. Traditional benzimidazole (B57391) syntheses often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. researchgate.netniscpr.res.in Future research must focus on creating novel, atom-economical routes to this specific derivative.
Recent advancements in "green chemistry" offer promising avenues. eurekaselect.com Microwave-assisted organic synthesis (MAOS), for instance, has been shown to dramatically reduce reaction times and improve yields for a variety of benzimidazole derivatives. mdpi.combenthamdirect.com Adopting MAOS for the synthesis of 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole could provide a more sustainable and efficient production method. researchgate.neteurekaselect.com Furthermore, the exploration of catalytic systems, particularly those using earth-abundant metals, could replace less environmentally friendly reagents. nih.gov The development of one-pot procedures, where sequential reactions are carried out in a single reaction vessel, would further enhance the efficiency and reduce the environmental impact of the synthesis. organic-chemistry.org
Key Research Objectives:
Adaptation of microwave-assisted synthesis for the efficient production of 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole.
Investigation of reusable and non-toxic catalysts to replace traditional stoichiometric reagents.
Exploration of Uncharted Reactivity Pathways
The reactivity of 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole is, at present, entirely speculative. A significant future direction will be the systematic exploration of its chemical behavior. The interplay between the electron-rich dioxolo ring and the amphoteric benzimidazole core could lead to unique reactivity not observed in simpler benzimidazoles.
Future studies should investigate a range of transformations, including electrophilic aromatic substitution, N-alkylation, and metal-catalyzed cross-coupling reactions. Understanding how the fused dioxolo ring influences the regioselectivity of these reactions will be crucial. Moreover, the potential for the dioxolo ring itself to undergo ring-opening or other transformations under specific conditions presents an intriguing area for investigation. The exploration of its coordination chemistry with various metal centers could also unveil novel catalytic or material applications.
Advanced Characterization Techniques for In-situ Reaction Monitoring
To fully understand and optimize the synthesis and reactivity of 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole, advanced characterization techniques will be indispensable. While standard spectroscopic methods (NMR, IR, Mass Spectrometry) will be essential for product identification, in-situ reaction monitoring can provide invaluable mechanistic insights.
Future research should leverage techniques such as process analytical technology (PAT), including in-situ FTIR and Raman spectroscopy, to follow reaction kinetics and identify transient intermediates. This real-time data is critical for optimizing reaction conditions and understanding complex reaction mechanisms. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY), could be employed to study intermolecular interactions and aggregation behavior in solution.
Expanding Theoretical Models for Complex Systems
Computational chemistry offers a powerful tool to predict the properties and reactivity of novel molecules, thereby guiding experimental efforts. mdpi.comnih.gov For a data-poor compound like 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole, theoretical modeling will be particularly crucial.
Future work should focus on developing accurate computational models to predict its electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties. nih.gov Density Functional Theory (DFT) calculations can be used to explore reaction mechanisms and predict the regioselectivity of various transformations. doi.org Furthermore, molecular docking simulations could provide initial insights into its potential biological targets, offering a rational basis for future screening efforts. nih.gov The development of machine learning models, trained on data from known benzimidazole derivatives, could also accelerate the prediction of its properties and potential applications. doi.org
Table 1: Potential Computational Approaches for 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure and reactivity analysis | HOMO/LUMO energies, electrostatic potential, reaction pathways |
| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties | UV-Vis and fluorescence spectra |
| Molecular Dynamics (MD) | Simulation of conformational behavior | Molecular flexibility, solvent interactions |
Uncovering New Non-Biological Functional Material Applications
While benzimidazoles are renowned for their medicinal applications, they also possess significant potential in materials science. researchgate.net The unique electronic properties of the benzimidazole ring make it a promising scaffold for organic electronics. alfa-chemistry.com A key future direction for 2H,6H- mdpi.comdoi.orgDioxolo[4,5-f]benzimidazole will be the exploration of its non-biological functional material applications.
The rigid, planar structure and π-conjugated system of the molecule suggest its potential use in organic light-emitting diodes (OLEDs), either as an emissive material or as a host or electron transport layer. alfa-chemistry.comacs.org The influence of the dioxolo group on the photophysical properties, such as fluorescence quantum yield and emission wavelength, will be a critical area of investigation. Additionally, its ability to coordinate with metal ions could be exploited for the development of novel sensors, catalysts, or metal-organic frameworks (MOFs). The potential for this molecule to be incorporated into polymer backbones to create thermostable polymers for advanced applications is another promising avenue. nih.gov
Q & A
Q. Key factors :
- Solvent polarity : DMSO enhances cyclization efficiency but requires careful distillation to avoid side reactions .
- Catalyst : Acidic conditions (e.g., acetic acid) are critical for Oxone®-mediated cyclizations but are unnecessary for benzimidazole-forming reactions .
How can contradictions in oxidative cyclization methodologies (e.g., acid requirement) be resolved for synthesizing imidazo-benzimidazoles?
Advanced
Discrepancies arise from the substrate’s functionalization. For imidazo[4,5-f]benzimidazoles , Oxone®-mediated cyclization of 4,6-di(cycloamino)-1,3-phenylenediamines requires acidic conditions (e.g., acetic acid) to activate intermediates, whereas benzimidazole synthesis from 2-(cycloamino)anilines proceeds without acid . Mechanistic studies suggest that N-oxide intermediates form in acidic media, facilitating ring closure. Researchers should:
Pre-functionalize substrates as anilides for acid-dependent pathways.
Use milder oxidants (e.g., HO) for acid-free routes.
What advanced analytical techniques are recommended for characterizing stereochemistry and regioselectivity in substituted derivatives?
Q. Advanced
- Chiral HPLC : Resolves enantiomers in dihydrooxazole precursors, critical for studying optical activity in derivatives .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formulas of nitroso or N-oxide intermediates during cyclization .
- Retrosynthesis tools : AI-driven platforms (e.g., Reaxys, Pistachio) predict feasible synthetic routes and optimize precursor selection .
How can spirocyclic derivatives of this compound be synthesized, and what are their applications?
Advanced
Method :
React 4,6-di(cycloamino)-1,3-phenylenediamines with Oxone® in acetic acid to form spirocyclic imidazo[4,5-f]benzimidazoles .
Introduce oxetane or piperidinyl groups via nucleophilic substitution to enhance solubility.
Q. Applications :
- Fluorescent probes : Dioxolo-benzodioxole (DBD) derivatives exhibit strong fluorescence for dsDNA detection .
- Pharmaceutical intermediates : Spirocyclic scaffolds are explored for kinase inhibition due to their rigid, three-dimensional structures .
What strategies address low yields in the synthesis of electron-deficient benzimidazole derivatives?
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 18 hours to 2 hours) and improves yields by 15-20% .
- Electron-withdrawing groups (EWGs) : Introduce nitro or halogen substituents at the 4/5 positions of the benzimidazole to stabilize intermediates .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to prevent side reactions during cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
